molecular formula C16H13Br2ClO3 B3286708 2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde CAS No. 832674-51-8

2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde

Cat. No.: B3286708
CAS No.: 832674-51-8
M. Wt: 448.5 g/mol
InChI Key: PLUCUZQWBLMBFC-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde (CAS 832674-51-8) is a specialized benzaldehyde derivative with a molecular formula of C16H13Br2ClO3 and a molecular weight of 448.534 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its high molecular weight and complex substitution pattern, featuring bromo, chloro, and ethoxy functional groups, make it a versatile precursor for the synthesis of more complex molecules. Research indicates that closely related bromo-ethoxybenzaldehyde derivatives are key intermediates in sophisticated synthetic pathways, such as the development of spiro isoxazoline compounds investigated as somatostatin receptor type 5 (SSTR5) antagonists . These lines of research have potential applications in the treatment and prevention of metabolic disorders, including type 2 diabetes mellitus, obesity, and insulin resistance . The compound's structure, which includes a benzaldehyde core, allows for further functionalization at the aldehyde group, while the halogen substituents offer sites for metal-catalyzed cross-coupling reactions. It is supplied for research applications only. This product is strictly for laboratory or research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2,3-dibromo-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br2ClO3/c1-2-21-13-7-11(8-20)14(17)15(18)16(13)22-9-10-5-3-4-6-12(10)19/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUCUZQWBLMBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br2ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801185241
Record name 2,3-Dibromo-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832674-51-8
Record name 2,3-Dibromo-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832674-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable benzaldehyde derivative, followed by the introduction of the chlorobenzyl and ethoxy groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry and pharmacology.

    Medicine: Research into its derivatives could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of bromine, chlorine, and ethoxy groups can influence its reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s key structural features include:

  • Halogenation : Dual bromine atoms at positions 2 and 3.
  • Alkoxy Groups : Ethoxy at position 5 and 2-chlorobenzyloxy at position 4.

Comparisons with analogous derivatives (Table 1) highlight how substituent variations influence physicochemical and biological properties:

Table 1: Comparative Structural and Functional Analysis

Compound Name Substituents (Positions) Key Differences Biological Relevance References
2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde Br (2,3); OCH₂C₆H₃Cl-2 (4); OCH₂CH₃ (5) Reference compound Potential bromophenol precursor
2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde Br (2,3); OCH₂C₆H₃Cl-2 (4); OCH₃ (5) Methoxy vs. ethoxy at position 5 Higher lipophilicity with ethoxy
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde F (benzyl); OCH₂CH₃ (3); Cl (benzyl) Fluorine addition in benzyl group Altered electronic properties
Les-1351K (thiopyrano-thiazole derivative) 2-chlorobenzyloxy attached to fused ring Heterocyclic core vs. benzaldehyde Reported antitumor activity
2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde Br (2,3); OH (4); OCH₃ (5) Hydroxyl vs. chlorobenzyloxy at position 4 Precursor for bromophenol synthesis

Key Findings from Comparative Studies

Ethoxy and methoxy groups modulate solubility; ethoxy increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to methoxy .

Chlorobenzyloxy Substituent :

  • The 2-chlorobenzyloxy group is recurrent in pharmaceutical impurities (e.g., imidazole derivatives in ), suggesting its role in metabolic stability or receptor interactions. Substitution with fluorine (as in ) could alter pharmacokinetics due to fluorine’s electronegativity and small size .

Biological Activity: Bromophenol derivatives (e.g., ) exhibit antimicrobial and anticancer properties, though specific data for the target compound are lacking. The thiopyrano-thiazole analog (Les-1351K) demonstrates antitumor activity, emphasizing the importance of core structure modifications .

Synthetic Utility: The discontinuation of the target compound () contrasts with its methoxy analog (CAS: 832674-48-3), which remains a candidate for bromophenol synthesis. Ethoxy substitution may introduce steric hindrance, complicating downstream reactions .

Biological Activity

2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde, with the CAS number 832674-51-8, is a complex organic compound notable for its unique combination of halogenated and ethoxy functional groups. Its molecular formula is C16_{16}H13_{13}Br2_{2}ClO3_{3}, and it has a molecular weight of approximately 448.53 g/mol. The compound's structure features a benzaldehyde core substituted with two bromine atoms, a chlorine atom, and an ethoxy group, which contributes to its potential biological activities.

  • Molecular Weight : 448.53 g/mol
  • Boiling Point : Approximately 494.4 °C (predicted)
  • Density : 1.657 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of bromine and chlorine atoms can enhance its reactivity and binding affinity to enzymes and receptors, potentially altering cellular processes.

Antimicrobial Properties

Research indicates that compounds similar to or derived from this compound exhibit significant antimicrobial activities. For instance, studies have shown that halogenated benzaldehyde derivatives can inhibit the growth of various fungi and bacteria by disrupting their cellular functions.

Case Studies

  • Antifungal Activity :
    • A study evaluated the antifungal properties of various halogenated compounds against Candida species. Compounds with similar structures demonstrated effective inhibition of fungal growth, suggesting potential applications in antifungal therapies.
  • Cytotoxic Effects :
    • In vitro tests have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines such as HeLa and MCF-7, with IC50_{50} values indicating effective concentration ranges for therapeutic applications.

Comparative Analysis

Compound NameStructure SimilarityBiological Activity
3,4-Dichlorobenzyl bromideLacks ethoxy groupModerate antibacterial activity
2,3-Dibromo-4-chlorobenzaldehydeLacks ethoxy groupLimited antifungal activity
4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehydeLacks bromine atomsPotentially lower reactivity

Research Applications

The compound's unique structure makes it a valuable candidate for further research in medicinal chemistry and pharmacology. Its derivatives may lead to the development of new therapeutic agents targeting specific diseases.

Future Directions

Ongoing research should focus on:

  • Synthesis of Derivatives : Exploring modifications to enhance biological activity.
  • Mechanistic Studies : Investigating the precise pathways through which these compounds exert their effects.
  • Clinical Trials : Evaluating safety and efficacy in vivo for potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for 2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde?

The synthesis typically involves sequential functionalization of a benzaldehyde precursor. For example:

  • Bromination : Bromine or NBS (N-bromosuccinimide) is used to introduce bromine at positions 2 and 3 of the aromatic ring.
  • Etherification : A Williamson ether synthesis introduces the (2-chlorobenzyl)oxy group at position 4, using 2-chlorobenzyl bromide and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Ethoxylation : Ethoxy substitution at position 5 is achieved via nucleophilic aromatic substitution with ethanol under acidic or basic conditions .
  • Purification : Recrystallization from ethanol or dichloromethane is commonly used to isolate the final product .

Q. What spectroscopic techniques are used to characterize this compound?

  • IR Spectroscopy : Key peaks include C=O stretch (~1689 cm⁻¹) for the aldehyde group and C-O stretches (~1255 cm⁻¹) for ether linkages .
  • NMR Spectroscopy :
    • ¹H NMR : Signals for the aldehyde proton (~10 ppm), aromatic protons (6.5–8.5 ppm), and ethoxy/methoxy groups (~3.5–4.5 ppm) .
    • ¹³C NMR : Distinct signals for the aldehyde carbon (~190 ppm), brominated carbons (~115–125 ppm), and ether carbons (~70 ppm) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 435.85 for C₁₆H₁₂Br₂ClO₃) .

Q. What biological activities are associated with structurally similar brominated benzaldehydes?

Bromophenol derivatives, including this compound, exhibit:

  • Antimicrobial Activity : Inhibition of bacterial growth (e.g., Staphylococcus aureus) via disruption of cell membranes .
  • Enzyme Inhibition : Competitive inhibition of tyrosinase or acetylcholinesterase, relevant to neurodegenerative disease research .
  • Antioxidant Properties : Radical scavenging activity measured via DPPH assays .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine vs. chlorine) influence electrophilic aromatic substitution (EAS) reactivity?

  • Electron-Withdrawing Effects : Bromine at positions 2 and 3 deactivates the ring, directing EAS to the para position of the aldehyde group. The (2-chlorobenzyl)oxy group further enhances electrophilicity at position 4 .
  • Steric Hindrance : Bulky substituents (e.g., ethoxy at position 5) reduce reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What challenges arise in optimizing reaction yields for derivatives of this compound?

  • Byproduct Formation : Competing reactions during bromination (e.g., over-bromination) require strict temperature control (0–5°C) and stoichiometric monitoring .
  • Solvent Selection : Polar solvents (e.g., DMF) improve solubility but may lead to hydrolysis of the aldehyde group. Alternatives like dichloromethane are preferred for acid-sensitive reactions .
  • Catalyst Compatibility : Palladium catalysts (e.g., Pd(PPh₃)₄) are less effective due to bromine’s poisoning effect; copper-mediated Ullmann couplings are more reliable .

Q. How does the compound’s stability vary under different storage conditions?

  • Light Sensitivity : The aldehyde group undergoes photodegradation; storage in amber vials at –20°C is recommended .
  • pH-Dependent Hydrolysis : Degrades rapidly in basic conditions (pH > 9), forming 2,3-dibromo-4-hydroxy-5-ethoxybenzoic acid. Neutral or slightly acidic buffers (pH 6–7) stabilize the compound .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde

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